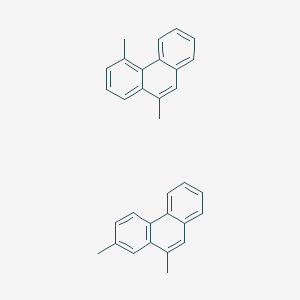
2,10-/4,10-Dimethylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,10-/4,10-Dimethylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methyl groups attached to the phenanthrene structure at the 2,10- or 4,10- positions. It has a molecular formula of C16H14 and a molecular weight of 206.2824 g/mol .
准备方法
The synthesis of 2,10-/4,10-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
化学反应分析
2,10-/4,10-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions
科学研究应用
2,10-/4,10-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown that certain derivatives of dimethylphenanthrene exhibit biological activity, making them useful in studying biochemical pathways.
Industry: This compound is used in the synthesis of dyes, pigments, and other organic materials.
作用机制
The mechanism of action of 2,10-/4,10-Dimethylphenanthrene involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenic processes. The compound’s metabolism in the liver produces reactive intermediates, such as dihydrodiols, which can further react to form DNA-damaging agents .
相似化合物的比较
2,10-/4,10-Dimethylphenanthrene is unique due to its specific methylation pattern. Similar compounds include:
- 1,4-Dimethylphenanthrene
- 1,9-Dimethylphenanthrene
- 2,7-Dimethylphenanthrene
- 3,6-Dimethylphenanthrene
- 4,5-Dimethylphenanthrene
- 4,9-Dimethylphenanthrene
These compounds differ in the positions of the methyl groups, which can significantly affect their chemical properties and biological activities .
属性
分子式 |
C32H28 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
2,10-dimethylphenanthrene;4,10-dimethylphenanthrene |
InChI |
InChI=1S/2C16H14/c1-11-6-5-9-14-12(2)10-13-7-3-4-8-15(13)16(11)14;1-11-7-8-15-14-6-4-3-5-13(14)10-12(2)16(15)9-11/h2*3-10H,1-2H3 |
InChI 键 |
FFXVHDJMLPFKFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2C.CC1=C2C3=CC=CC=C3C=C(C2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

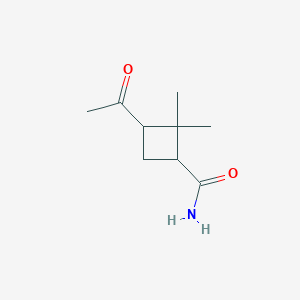
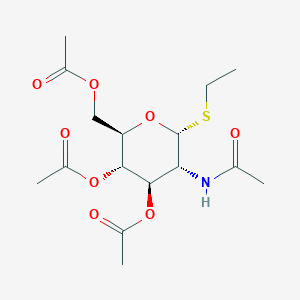
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
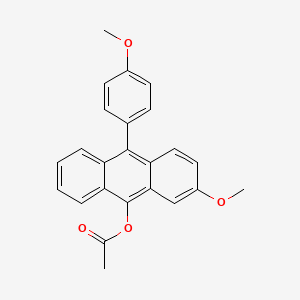


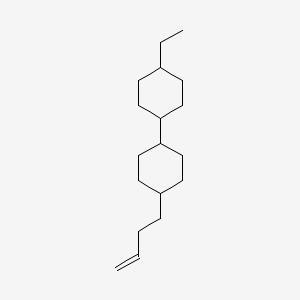
![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
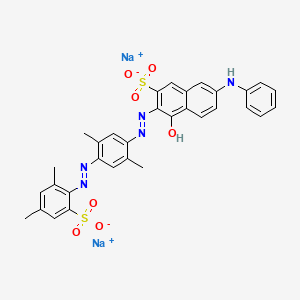
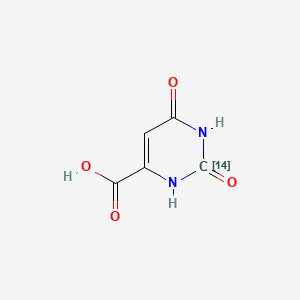
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
